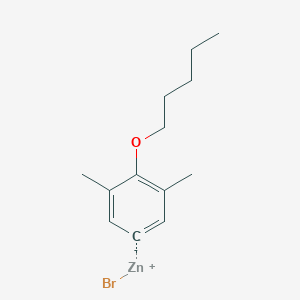
2-((4-chlorobenzyl)amino)-6-propylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-chlorobenzyl)amino)-6-propylpyrimidin-4(3H)-one is a chemical compound with a complex structure that includes a pyrimidine ring substituted with a 4-chlorobenzylamino group and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-chlorobenzyl)amino)-6-propylpyrimidin-4(3H)-one typically involves the reaction of 4-chlorobenzylamine with a suitable pyrimidine precursor under controlled conditions. The reaction may require the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the desired product. The reaction conditions, including temperature and pH, must be carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters and can lead to more efficient production processes. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-((4-chlorobenzyl)amino)-6-propylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-((4-chlorobenzyl)amino)-6-propylpyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((4-chlorobenzyl)amino)-6-propylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzyl alcohol: Shares the 4-chlorobenzyl group but differs in the functional groups attached to the benzyl ring.
Benzyl chloride: Contains a benzyl group with a chlorine atom but lacks the pyrimidine ring structure.
Uniqueness
2-((4-chlorobenzyl)amino)-6-propylpyrimidin-4(3H)-one is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H16ClN3O |
|---|---|
Molecular Weight |
277.75 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylamino]-4-propyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H16ClN3O/c1-2-3-12-8-13(19)18-14(17-12)16-9-10-4-6-11(15)7-5-10/h4-8H,2-3,9H2,1H3,(H2,16,17,18,19) |
InChI Key |
KRGAPZCYQYELMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)NCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


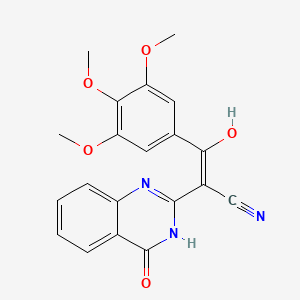


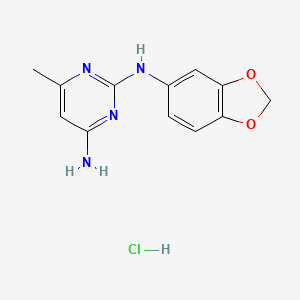
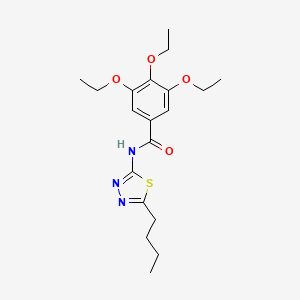
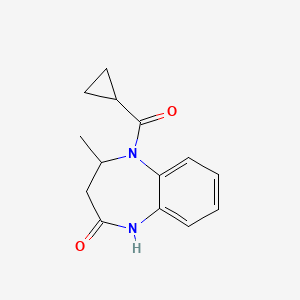

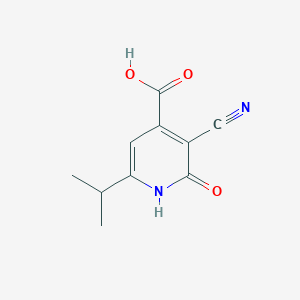

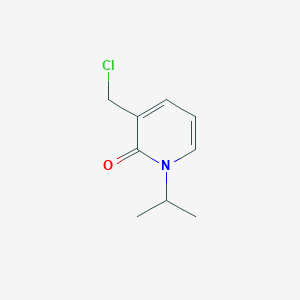

![7-(4-Chlorophenyl)-5-(furan-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14878404.png)
![Ethyl 4-((5-(tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-3-oxobutanoate](/img/structure/B14878420.png)
